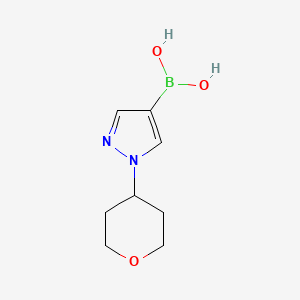

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid

Description

Properties

IUPAC Name |

[1-(oxan-4-yl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-1-3-14-4-2-8/h5-6,8,12-13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGNHCWTWYXXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling of Boronate Esters

The most widely reported method involves Suzuki-Miyaura coupling between halogenated pyrazole precursors and boronate esters. For example, WO2016162604A1 and EP3280710B1 describe reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile under palladium catalysis. Key steps include:

-

Catalyst System : Bis(triphenylphosphine)palladium(II) chloride (0.5–2 mol%) with sodium carbonate in tetrahydrofuran (THF)-water.

-

Solvent Optimization : Substituting THF with acetonitrile-toluene-water mixtures improves phase separation and reduces distillation steps.

-

Isolation : Precipitation via water addition and filtration yields the intermediate 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile at 84.5% yield.

Hydrolysis of Boronate Esters to Boronic Acids

The target boronic acid is obtained by hydrolyzing the pinacol ester intermediate. EP3280710B1 details treating the ester with 10% HCl in ethanol, followed by neutralization with ammonia water to prevent tetrahydropyranyl group detachment. This step achieves >95% purity, as confirmed by commercial suppliers.

Alternative Synthetic Strategies

Direct Boronation of Pyrazole Derivatives

While less common, direct boronation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole using bis(pinacolato)diboron (B2Pin2) has been explored. This one-pot method requires palladium acetate and tricyclohexylphosphine in dimethyl sulfoxide (DMSO), though yields remain suboptimal (<70%) compared to multi-step routes.

Protective Group Manipulation

The tetrahydro-2H-pyran (THP) group serves as a protective moiety during synthesis. Deprotection is achieved using HCl in methanol at 10°C, ensuring minimal degradation. Post-deprotection, the free pyrazole is re-protected or utilized directly in subsequent couplings.

Industrial-Scale Optimization

Catalyst Efficiency

Reducing palladium loading to 0.6–0.8 mol% while maintaining reaction efficacy is a key advancement. This minimizes residual metal contaminants (<10 ppm) and lowers production costs.

Solvent and Workup Innovations

-

Phase Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) accelerates coupling in biphasic systems.

-

Precipitation Protocols : Gradual water addition to acetonitrile solutions at 20°C ensures high-purity crystallization.

Analytical and Characterization Data

Commercial suppliers report the following properties for this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃BN₂O₃ |

| Molecular Weight | 196.01 g/mol |

| Purity | ≥95% |

| Storage | 2–8°C, dry atmosphere |

Chemical Reactions Analysis

Types of Reactions

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron-containing compounds.

Substitution: Various biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural inference.

Substituent Effects on Reactivity and Stability

Steric Considerations :

- The tetrahydro-2H-pyran-4-yl group in the target compound introduces moderate steric hindrance compared to smaller substituents like methyl . This may reduce reaction rates in cross-couplings but improve selectivity by preventing undesired side reactions.

- Bulkier analogs, such as (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid, exhibit even greater steric demands due to the methylene linker .

- Electronic Effects: Electron-donating groups (e.g., methyl) increase boronic acid reactivity, while electron-withdrawing groups (e.g., cyano in ) enhance stability by lowering the pKa of the boronic acid . The oxygen atom in the tetrahydro-2H-pyran ring may slightly withdraw electron density, balancing reactivity and stability.

Solubility :

- The cyclic ether in the target compound improves solubility in polar solvents (e.g., water or alcohols) compared to alkyl or aryl analogs .

Biological Activity

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₃B N₂O₃

- Molecular Weight : 201.042 g/mol

- CAS Number : 1190380-49-4

- Physical Appearance : Typically appears as a white to light yellow solid.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including anti-inflammatory, analgesic, antipyretic, and potential anticancer effects. The specific compound under discussion has been evaluated for its role in these areas.

1. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can reduce inflammation through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Pyrazole derivatives have been reported to inhibit the production of cytokines such as TNF-alpha and IL-6, which play critical roles in the inflammatory response .

2. Analgesic Activity

The analgesic properties of pyrazole compounds are notable, particularly their ability to alleviate pain through various pathways:

- Mechanism of Action : Similar compounds have shown effectiveness in reducing pain responses in animal models through the modulation of the NO/cGMP pathway and potassium channels .

| Test | Result |

|---|---|

| Acetic Acid-Induced Writhing Test | Significant reduction in writhing behavior was observed. |

| Formalin Test | Decreased licking times indicative of reduced pain perception. |

3. Antipyretic Properties

Pyrazole derivatives are known for their antipyretic effects, which can be attributed to their ability to affect the hypothalamic regulation of body temperature.

Case Study 1: Analgesic and Anti-inflammatory Effects

A study focusing on a pyrazole derivative demonstrated significant analgesic effects during acetic acid-induced abdominal writhing tests. The compound also showed a marked reduction in paw edema induced by carrageenan, indicating strong anti-inflammatory properties .

Case Study 2: Vasorelaxant Activity

Research indicated that this compound exhibited vasorelaxant effects, which were mediated by the inhibition of calcium channels. This suggests potential applications in cardiovascular diseases .

The biological activities of this compound can be attributed to several biochemical pathways:

- Nitric Oxide Pathway : Involvement in the NO/cGMP signaling pathway has been suggested as a mechanism for both analgesic and vasorelaxant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.